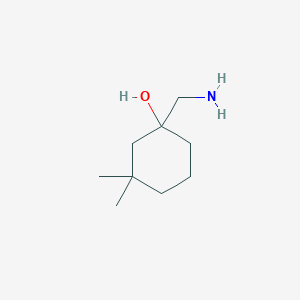

1-(Aminomethyl)-3,3-dimethylcyclohexanol

Description

1-(Aminomethyl)-3,3-dimethylcyclohexanol (CAS RN: 1018446-60-0) is a cyclohexanol derivative featuring an aminomethyl group at the 1-position and two methyl groups at the 3-position of the cyclohexane ring. This structural configuration imparts unique steric and electronic properties, making it a compound of interest in medicinal chemistry and synthetic applications. Its hydrochloride salt, 5-(Aminomethyl)-3,3-dimethylcyclohexanol hydrochloride (C₉H₂₀ClNO; MW: 193.715), demonstrates how functional group positioning (e.g., 5- vs. 1-aminomethyl) influences molecular characteristics .

Properties

IUPAC Name |

1-(aminomethyl)-3,3-dimethylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-8(2)4-3-5-9(11,6-8)7-10/h11H,3-7,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLZLVMCHKUSCQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC(C1)(CN)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676547 | |

| Record name | 1-(Aminomethyl)-3,3-dimethylcyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911099-61-1 | |

| Record name | 1-(Aminomethyl)-3,3-dimethylcyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Aminomethyl)-3,3-dimethylcyclohexanol can be synthesized through several methods. One common approach involves the Mannich reaction, which is a three-component reaction involving formaldehyde, a primary or secondary amine, and a compound containing an acidic proton adjacent to a carbonyl group . The reaction conditions typically involve mild temperatures and the use of a solvent such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of the corresponding nitrile or imine intermediates. This process requires specific catalysts, such as palladium on carbon, and is conducted under high pressure and temperature to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 1-(Aminomethyl)-3,3-dimethylcyclohexanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Ketones or aldehydes.

Reduction: Amines or alcohols.

Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

1-(Aminomethyl)-3,3-dimethylcyclohexanol has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(Aminomethyl)-3,3-dimethylcyclohexanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of enzymes and other proteins. Additionally, the compound may modulate signaling pathways by binding to specific receptors .

Comparison with Similar Compounds

Physicochemical and Pharmacological Properties

Molecular Weight and Solubility

| Compound | Molecular Weight | Key Substituents | Solubility Profile |

|---|---|---|---|

| 1-(Aminomethyl)-3,3-dimethylcyclohexanol | 171.25 | 3,3-dimethyl, 1-aminomethyl | Moderate lipophilicity |

| Gabapentin | 171.34 | Acetic acid moiety | High polarity, water-soluble |

| 5-(Aminomethyl)-3,3-dimethylcyclohexanol HCl | 193.715 | Hydrochloride salt | Enhanced aqueous solubility |

| 3-(Aminomethyl)cyclohexanol | 129.20 | No dimethyl groups | Higher reactivity in H-bonding |

Pharmacological Implications

- CNS Applications: The dimethyl groups in this compound may enhance lipophilicity, favoring blood-brain barrier penetration compared to Gabapentin. However, the absence of an ionizable group (e.g., carboxylic acid) could limit its anticonvulsant efficacy .

Biological Activity

Overview

1-(Aminomethyl)-3,3-dimethylcyclohexanol (CAS No. 911099-61-1) is an organic compound characterized by a cyclohexane ring with an aminomethyl group and two methyl groups at the third carbon. This structure imparts unique chemical properties that contribute to its biological activity, particularly in biochemical reactions involving enzymes and cellular processes.

Synthetic Routes

The compound can be synthesized through various methods, notably the Mannich reaction , which combines formaldehyde, a primary or secondary amine, and a compound with an acidic proton adjacent to a carbonyl group. Industrially, it is often produced via catalytic hydrogenation of nitrile or imine intermediates under high pressure and temperature conditions, utilizing catalysts like palladium on carbon.

The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors. The aminomethyl group allows for the formation of hydrogen bonds and electrostatic interactions at active sites of proteins, influencing their activity. Additionally, it may modulate signaling pathways by binding to specific receptors, which can affect various cellular processes such as neurotransmission and metabolic regulation .

Enzyme Interactions

Research indicates that this compound can interact with several enzymes, including acetylcholinesterase (AChE). This interaction is significant in the context of neurodegenerative diseases such as Alzheimer's disease, where AChE inhibitors are employed to enhance cholinergic transmission. Studies have shown that derivatives of this compound may serve as potential AChE inhibitors .

Case Studies

- Neuroprotective Effects : A study explored the potential of this compound derivatives in combination with AChE inhibitors for treating dementia-related disorders. The findings suggested that these compounds could delay cognitive decline by enhancing cholinergic function in the brain .

- Anticancer Properties : Preliminary investigations into the anticancer activity of this compound have indicated that it may induce apoptosis in certain cancer cell lines through modulation of signaling pathways related to cell survival and proliferation. Further research is required to elucidate the specific mechanisms involved.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds can be insightful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(Aminomethyl)cyclohexanol | Cyclohexane ring with aminomethyl group | AChE inhibition; potential neuroprotective effects |

| 3,3-Dimethylcyclohexanol | Cyclohexane ring with two methyl groups | Limited biological activity; less reactive |

| 1-(Hydroxymethyl)-3,3-dimethylcyclohexane | Hydroxymethyl substitution | Potential for hydrogen bonding; moderate enzyme interactions |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.